7-羟基-2-萘甲酸

描述

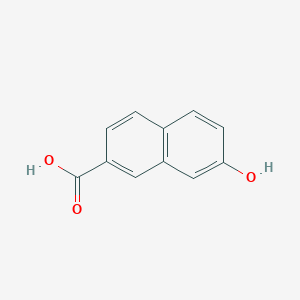

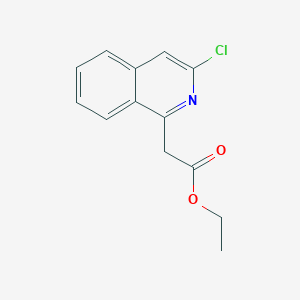

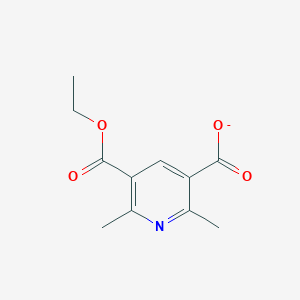

7-Hydroxy-2-naphthoic acid is a solid compound with a molecular weight of 188.18 . It has a CAS Number of 613-17-2 . The IUPAC name for this compound is 7-hydroxy-2-naphthoic acid . It is stored in a dry room at normal temperature .

Synthesis Analysis

The synthesis of 7-Hydroxy-2-naphthoic acid involves the sulfonation of 2-naphthoic acid at 160℃ to give the 7-sulfo derivative, followed by potassium hydroxide fusion at 260℃ . It can also couple with diazo compounds in the 8-position .Molecular Structure Analysis

The molecular structure of 7-Hydroxy-2-naphthoic acid is represented by the linear formula C11H8O3 . The InChI code for this compound is 1S/C11H8O3/c12-10-4-3-7-1-2-8 (11 (13)14)5-9 (7)6-10/h1-6,12H, (H,13,14) .Chemical Reactions Analysis

7-Hydroxy-2-naphthoic acid can undergo oxidation reactions. For instance, it has been found that a bacterial P450 monooxygenase from Rhodopseudomonas palustris, known as CYP199A2, exhibits oxidation activity towards three hydroxynaphthoic acids . Whole cells of the recombinant Escherichia coli strain expressing CYP199A2 efficiently catalyzed the regioselective oxidation of 1-, 3-, and 6-hydroxy-2-naphthoic acids to produce 1,7-, 3,7-, and 6,7-dihydroxy-naphthoic acid respectively .Physical And Chemical Properties Analysis

7-Hydroxy-2-naphthoic acid is a solid compound . It has a melting point of 274℃ .科学研究应用

超分子组装和氢键

7-羟基-2-萘甲酸参与超分子组装的形成。这些组装是通过氢键和弱芳香族堆叠相互作用产生的。对这些组装的研究对理解晶体堆积和分子相互作用具有影响,特别是在具有羧酸和 N-杂环的有机固体的背景下 (Pang 等,2015)。

用于生物催化的酶氧化

7-羟基-2-萘甲酸可以通过酶合成。已经确定了可以将 2-萘甲酸羟基化为 7-羟基-2-萘甲酸的细胞色素 P450 酶。这种酶促过程提供了一种合成羟基萘甲酸的环保方法,并在生物催化中具有潜在应用 (Furuya & Kino,2009)。

药物中的共晶形成

7-羟基-2-萘甲酸在药物共晶制备中很重要。对其多晶型物的研究可以深入了解药物化合物的稳定性和性质。这在药物制剂和新药开发中具有影响 (Zhang 等,2015)。

染料和颜料工业中的纯化

在染料和颜料工业中,7-羟基-2-萘甲酸是一种关键的中间体。研究从 2-萘酚等杂质中纯化该化合物的选择性提取方法对于提高该行业产品的质量至关重要 (Bapat & Patwardhan,2017)。

荧光和光物理学研究

萘甲酸衍生物的光物理性质,包括 7-羟基-2-萘甲酸,因其荧光行为而受到研究。这项研究对开发用于传感和分析应用的荧光探针和材料具有影响 (Mishra 等,2005)。

作用机制

Target of Action

The primary target of 7-Hydroxy-2-naphthoic acid is the enzyme 1-Hydroxy-2-naphthoate dioxygenase . This enzyme plays a crucial role in the degradation of phenanthrene by certain bacterial species .

Mode of Action

7-Hydroxy-2-naphthoic acid interacts with its target enzyme, 1-Hydroxy-2-naphthoate dioxygenase, by serving as a substrate . The enzyme cleaves the singly hydroxylated aromatic ring of the compound . This interaction results in changes to the enzyme’s activity and the downstream metabolic processes .

Biochemical Pathways

The biochemical pathway affected by 7-Hydroxy-2-naphthoic acid is the degradation process of phenanthrene . The compound, as an intermediate of naphthalene biodegradation, stimulates the expression of ABC transporter, which maintains intracellular physiological activity by excreting 1-Hydroxy-2-naphthoic acid . The up-regulation of cytochrome C promotes the above process running smoothly .

Pharmacokinetics

It’s known that the compound is extensively metabolized by hydroxylation, with the major metabolite being α-hydroxysalmeterol . Most of the administered radioactivity is recovered in the feces and urine, with unchanged 7-Hydroxy-2-naphthoic acid accounting for less than 5% of the excreted dose in the urine .

Result of Action

The action of 7-Hydroxy-2-naphthoic acid results in the enhanced biodegradation of phenanthrene . This is particularly important in the context of bioremediation, where the compound contributes to the breakdown of polycyclic aromatic hydrocarbons (PAHs), a class of pollutants in the environment .

Action Environment

The action, efficacy, and stability of 7-Hydroxy-2-naphthoic acid can be influenced by various environmental factors. For instance, the compound’s action is enhanced in the presence of naphthalene, another PAH . .

安全和危害

7-Hydroxy-2-naphthoic acid is considered hazardous. It is harmful if swallowed and may cause respiratory irritation . It also causes serious eye damage . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

未来方向

While specific future directions for 7-Hydroxy-2-naphthoic acid are not mentioned in the search results, it’s worth noting that dihydroxynaphthoic acids and their derivatives, which can be synthesized from hydroxynaphthoic acids, are important chemicals that find use in numerous industrial applications, including dyes and optical materials .

属性

IUPAC Name |

7-hydroxynaphthalene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O3/c12-10-4-3-7-1-2-8(11(13)14)5-9(7)6-10/h1-6,12H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSXKKRVQMPPAMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=C2)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Hydroxy-2-naphthoic acid | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetic acid](/img/structure/B3146936.png)

![2-Chloro-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3146991.png)

![2-Methylpropyl 2-[(2-nitrophenyl)methylidene]-3-oxobutanoate](/img/structure/B3147019.png)

![{5-[4-(Trifluoromethyl)phenyl]isoxazol-3-yl}methan-1-ol](/img/structure/B3147023.png)